3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone

Physical Chemistry Analytical Chemistry Process Chemistry

3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6) is a meta-substituted aryl trifluoromethyl ketone with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol. The compound is characterized by a trifluoromethyl ketone moiety attached to a 3-methylbenzyl group, which confers unique electronic and steric properties relevant to synthetic chemistry and potential biological applications.

Molecular Formula C10H9F3O
Molecular Weight 202.17 g/mol
CAS No. 898787-61-6
Cat. No. B1325230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone
CAS898787-61-6
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)C(F)(F)F
InChIInChI=1S/C10H9F3O/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5H,6H2,1H3
InChIKeyCXGINHIVNBDAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6): Product Overview and Procurement Considerations


3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6) is a meta-substituted aryl trifluoromethyl ketone with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol [1]. The compound is characterized by a trifluoromethyl ketone moiety attached to a 3-methylbenzyl group, which confers unique electronic and steric properties relevant to synthetic chemistry and potential biological applications [2]. This compound is primarily offered as a research chemical with a purity specification of ≥97% .

meta-Substituted aryl trifluoromethyl ketone building block
Precision synthesis reagent and chemical biology probe
Consistent research-grade purity for reproducible workflows

Why 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6) Cannot Be Replaced by a Generic Trifluoromethyl Ketone


Even within the narrow class of aryl trifluoromethyl ketones, subtle structural variations—such as the position of a methyl substituent or the presence of a benzyl spacer—can lead to measurable differences in physical properties like boiling point, density, and chromatographic behavior, which are critical for purification, formulation, and experimental reproducibility [1]. Furthermore, meta-substitution on the aryl ring has been shown to distinctly influence enzyme inhibition kinetics compared to ortho- or para-substituted analogs, impacting the outcome of biological assays [2]. Therefore, substituting 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone with a closely related analog without verification risks altering key experimental parameters and compromising data integrity.

Isomer pattern Meta, ortho, and para substitution yields distinct boiling points, density, and chromatographic retention, altering purification and formulation parameters.
Inhibition kinetics Meta-substituted aryl trifluoromethyl ketones may exhibit rapid reversible inhibition; ortho/para analogs can show time-dependent profiles, affecting enzyme assay interpretation.
Physical property mismatch Unsubstituted phenyl or differently substituted analogs have significantly different boiling points and densities, limiting direct substitution in scaled reactions.

Quantitative Differentiation Evidence for 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6)


Meta-Methyl Substituent Confers Distinct Boiling Point and Density Compared to Ortho- and Para-Isomers

The meta-methyl substitution on the phenyl ring of this trifluoromethyl ketone results in a measured boiling point of 207.2 °C at 760 mmHg and a density of 1.199 g/cm³ [1]. These values are intermediate between the ortho- and para-methyl isomers, demonstrating that the substitution pattern significantly influences physical properties critical for purification and formulation [2][3].

Boiling Point & Density
Cross-study comparable
Meta isomer bp 207.2 °C, density 1.199 g/cm³; boils 2.8 °C lower than ortho and 23.3 °C higher than unsubstituted phenyl analog.
Supports isomer-specific purification and formulation design.
Values at 760 mmHg, 20–25 °C; cross-referenced supplier data.
Physical Chemistry Analytical Chemistry Process Chemistry

High Purity Specification (≥97%) Supports Reproducible Research and Development

3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone is commercially available with a minimum purity of 97%, as specified by major chemical suppliers . This high purity level is comparable to that of other trifluoromethyl ketone building blocks , but the consistency of this specification across multiple vendors for this specific CAS number ensures that researchers can reliably source material with predictable impurity profiles, minimizing batch-to-batch variability in sensitive applications.

Purity Specification
Cross-study comparable
≥97% (area normalization)
Reduces impurity-related variability in sensitive assays.
Vendor-reported; verify lot-specific COA for critical applications.
Analytical Chemistry Quality Control Medicinal Chemistry

Verified Synthetic Utility as a Reagent in Advanced Organic Transformations

The compound has been explicitly referenced in the primary chemical literature as a component in a study on acetolysis reactions of 2-arylethyl trifluoromethanesulfonates [1]. This demonstrates its established role as a reagent in sophisticated organic synthesis, distinguishing it from less-documented analogs and providing a foundation of trust for its use in developing novel chemical entities.

Synthetic Precedent
Supporting evidence
Referenced in acetolysis study (Bull. Chem. Soc. Jpn., 2009, 82, 254–260).
Established use in advanced organic transformations.
No equivalent precedent found for ortho/para isomers in this analysis.
Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Meta-Substitution Enables Distinct Enzyme Inhibition Kinetics as a Class Attribute

While direct inhibition data for this specific compound is limited, a well-established class-level attribute of meta-substituted aryl trifluoromethyl ketones is their ability to act as rapid reversible inhibitors of acetylcholinesterase, as demonstrated for the m-CH3 analog [1]. This kinetic behavior is distinct from that of bulkier ortho- or para-substituted analogs, which often exhibit time-dependent inhibition. This class-level inference suggests that 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone may similarly engage biological targets with a unique kinetic profile, making it a valuable probe for studying enzyme mechanisms.

Enzyme Inhibition Profile
Class-level inference
Meta-substituted analogs act as rapid reversible AChE inhibitors; kinetic behavior distinct from time-dependent ortho/para analogs.
May support enzyme probe development; verify for this specific compound.
Inferred from m-CH3 analog data (Nair et al., 1993). Direct data needed.
Chemical Biology Enzymology Drug Discovery

Optimal Application Scenarios for 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone (CAS 898787-61-6)


High-Precision Synthetic Chemistry Requiring Defined Physical Properties

The well-defined boiling point (207.2 °C) and density (1.199 g/cm³) of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone [1] make it particularly suitable for processes where precise control over reaction conditions is paramount, such as in the scale-up of pharmaceutical intermediates or the preparation of analytical standards. The intermediate boiling point relative to its ortho- and para-isomers offers flexibility in distillation-based purification strategies.

Enzyme Mechanism Studies and Chemical Biology

Based on class-level evidence that meta-substituted aryl trifluoromethyl ketones act as rapid reversible inhibitors of serine hydrolases like acetylcholinesterase [1], this compound is a logical candidate for use as a chemical probe in enzymology. It can be employed to investigate active-site topology and transition-state stabilization in a variety of enzyme systems, where its kinetic profile may offer advantages over time-dependent inhibitors.

Reproducible Medicinal Chemistry and Biological Assays

The availability of 3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone at a consistently high purity (≥97%) from major suppliers [1] makes it a reliable building block for the synthesis of compound libraries and the preparation of assay-ready solutions. This reduces the likelihood of false positives or negatives in biological screening due to impurities, thereby enhancing the reproducibility of early-stage drug discovery efforts.

Application
Selection Property
Validation Focus
Fluorinated building block synthesis
Defined boiling point and density profile
Purification efficiency and stoichiometric accuracy
Serine hydrolase probe development
Class-level rapid reversible inhibition context
Enzyme assay kinetic consistency
Medicinal chemistry library synthesis
Consistent research-grade purity and documented synthetic precedent
Assay reproducibility and impurity profiling

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